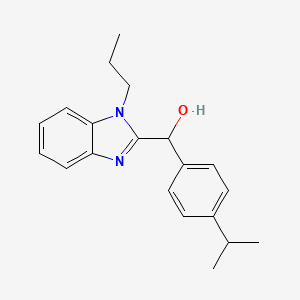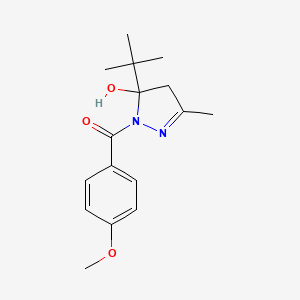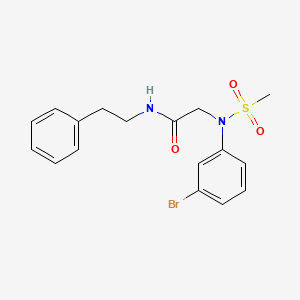![molecular formula C14H17ClN2O3 B5111445 methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate, also known as PACMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that is derived from benzoic acid and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of purity, which is important for accurate and reliable results. However, methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. In addition, it may have off-target effects, which could complicate its use in certain experiments.
未来方向
There are several future directions for research on methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against a wider range of bacterial and fungal strains. Additionally, studies are needed to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties, and its mechanism of action involves the inhibition of key enzymes and proteins involved in cell growth and proliferation. While it has several advantages for use in lab experiments, including its ease of synthesis and high degree of purity, it also has some limitations, including its relatively new status and potential off-target effects. Future research on methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is needed to determine its potential uses in the treatment of various diseases.
合成方法
The synthesis of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine and acetic anhydride. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the product. The chemical structure of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is shown below:
科学研究应用
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated that methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of cancer cells, including breast cancer and melanoma cells.
属性
IUPAC Name |
methyl 4-chloro-3-[(2-pyrrolidin-1-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-14(19)10-4-5-11(15)12(8-10)16-13(18)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPKEXYRFXCKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)

![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)

![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)